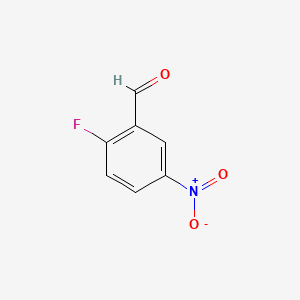

2-Fluoro-5-nitrobenzaldehyde

Description

Significance of Fluorinated Aromatic Aldehydes in Synthetic Organic Chemistry

Fluorinated aromatic aldehydes, the class of compounds to which 2-Fluoro-5-nitrobenzaldehyde belongs, are of paramount importance in synthetic organic chemistry. The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. chinesechemsoc.org Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets. chinesechemsoc.org Consequently, fluorinated compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.orgchemimpex.com

Aromatic aldehydes, in general, are valuable precursors for a vast number of chemical transformations, including the synthesis of heterocycles, which are core structures in many bioactive molecules. dokumen.pubeprajournals.com The presence of a fluorine atom on the aromatic ring, as seen in this compound, provides a reactive handle for nucleophilic aromatic substitution reactions, further expanding its synthetic utility.

Historical Development and Evolution of Research on this compound

The synthesis of fluorinated aromatic compounds has been a subject of interest for many decades. Early methods for producing compounds like this compound often involved multi-step processes. For instance, a 1989 patent described a process for preparing various fluoro-nitro-benzaldehydes, highlighting the industrial interest in these compounds. google.com One of the key challenges in the synthesis of such molecules has been the control of regioselectivity during the nitration of fluorinated precursors.

Over time, synthetic methodologies have evolved to become more efficient and selective. Research has focused on developing one-pot procedures and utilizing novel catalytic systems to improve yields and reduce waste. acs.orggoogle.com The development of more robust synthetic routes has made this compound more accessible to the broader research community, paving the way for its use in more complex applications.

Contemporary Research Landscape and Emerging Paradigms for this compound

In the current research landscape, this compound serves as a crucial building block in the synthesis of a diverse range of complex organic molecules. Its applications span medicinal chemistry, materials science, and biochemistry. chemimpex.com

In Medicinal Chemistry: This compound is a key intermediate in the synthesis of potential drug candidates. chemimpex.com Researchers are actively exploring its use in the creation of novel heterocyclic compounds with potential therapeutic activities. For example, it has been used in the synthesis of 2-arylchromen-4-ones, which are being investigated for their anti-influenza virus activity. It is also a precursor for compounds with potential as anticancer and antiviral agents.

In Materials Science: The unique electronic properties conferred by the fluorine and nitro groups make this compound a valuable component in the design of new materials. It is used in the development of specialty polymers and dyes with specific optical or electronic characteristics. chemimpex.com

Emerging Paradigms: A significant trend in contemporary research is the use of this compound in multicomponent reactions. These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step, which is a key principle of green chemistry. thieme-connect.com Furthermore, there is growing interest in using this and other fluorinated aldehydes in the synthesis of fluorescent probes for biological imaging and as intermediates in the production of agrochemicals. chemimpex.com

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27996-87-8 | sigmaaldrich.com |

| Molecular Formula | C₇H₄FNO₃ | sigmaaldrich.com |

| Molecular Weight | 169.11 g/mol | sigmaaldrich.com |

| Melting Point | 57-60 °C | sigmaaldrich.com |

| Appearance | Beige to light brown crystalline powder |

Table 2: Synthetic Applications of this compound

| Application Area | Description | Key Compound Classes Synthesized |

| Medicinal Chemistry | Intermediate for bioactive molecules | Heterocycles, 2-arylchromen-4-ones, potential anticancer and antiviral agents |

| Materials Science | Building block for functional materials | Specialty polymers, dyes |

| Agrochemicals | Precursor for crop protection agents | Various agrochemical intermediates |

| Biochemistry | Synthesis of research tools | Fluorescent probes |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXFDFQEIRGULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370494 | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27996-87-8 | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27996-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 5 Nitrobenzaldehyde

Established Synthetic Routes and Their Mechanistic Foundations

Traditional synthesis of 2-Fluoro-5-nitrobenzaldehyde relies on three primary strategies: halogen exchange reactions, regioselective nitration of a fluorinated precursor, and oxidation of a methyl group on a related toluene (B28343) derivative.

One of the most common industrial methods for introducing a fluorine atom onto an aromatic ring is through a nucleophilic aromatic substitution reaction (SNAr), commonly known as the Halex process. acsgcipr.orgwikipedia.org This methodology is particularly effective for substrates activated by electron-withdrawing groups, such as the nitro group present in the precursor to this compound.

The typical procedure involves the reaction of 2-chloro-5-nitrobenzaldehyde (B167295) with an alkali metal fluoride (B91410), most frequently potassium fluoride (KF). google.com The reaction is conducted at elevated temperatures, often between 100°C and 160°C, in a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide. google.com The mechanistic foundation of this transformation is the SNAr mechanism. The potent electron-withdrawing nitro group, positioned para to the chlorine atom, activates the aromatic ring towards nucleophilic attack by the fluoride ion. The fluoride ion attacks the carbon atom bearing the chlorine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the nitro group. Subsequently, the chloride ion is expelled, yielding the final product, this compound. acsgcipr.org Yields for this reaction are often high, with reports showing product acquisition in the range of 91% to 95%. google.com

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-5-nitrobenzaldehyde | Potassium Fluoride | Dimethylformamide | 160 | 0.5 | 91 | google.com |

| 2-Chloro-5-nitrobenzaldehyde | Potassium Fluoride | Dimethylformamide | 100 | 12 | 94.8 | google.com |

An alternative established route is the direct nitration of 2-fluorobenzaldehyde (B47322). The success of this method hinges on the directing effects of the substituents already present on the benzene (B151609) ring. The fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. Their combined influence preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 5-position, which is para to the fluorine and meta to the aldehyde. This results in the desired regioselective formation of this compound.

A documented procedure involves dissolving 2-fluorobenzaldehyde in acetic acid, followed by the dropwise addition of fuming nitric acid in the presence of a catalytic amount of ammonium (B1175870) nitrate (B79036). guidechem.com The reaction is typically controlled at a moderate temperature, such as 45°C. guidechem.com This method has been shown to be highly efficient and selective, affording the product in yields as high as 96.3% with a 99:1 ratio of the desired this compound to the 2-fluoro-3-nitrobenzaldehyde (B1313130) isomer. guidechem.com The use of a mixed-acid system (concentrated nitric and sulfuric acids) is a more traditional approach for nitration, though controlling the regioselectivity and reaction conditions can be challenging to avoid over-nitration or oxidation side reactions. aidic.itkaibangchem.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity/Selectivity | Reference |

| 2-Fluorobenzaldehyde | Fuming Nitric Acid, Ammonium Nitrate | Acetic Acid | 45 | 96.3 | 99:1 (5-nitro vs 3-nitro) | guidechem.com |

A third synthetic strategy involves the oxidation of the methyl group of 2-fluoro-5-nitrotoluene. sigmaaldrich.comsigmaaldrich.com This approach is analogous to methods used for producing other nitrobenzaldehydes from their corresponding nitrotoluene precursors. chem-soc.si The process generally involves two key steps: the halogenation of the methyl group followed by hydrolysis, or direct oxidation using a suitable oxidizing agent.

For instance, the side-chain chlorination of a toluene derivative under UV light can produce a benzal chloride intermediate, which is then hydrolyzed to the aldehyde. google.com However, the partial oxidation of nitrotoluenes can present challenges, including low yields and selectivity. researchgate.net Catalytic methods have been explored for the side-chain oxidation of nitrotoluenes using oxygen in the presence of catalysts like manganese sulfate, though selectivity towards the aldehyde can be moderate. epa.gov While this route is theoretically viable for producing this compound from 2-fluoro-5-nitrotoluene, specific high-yield protocols are less commonly cited in comparison to the halogen exchange and nitration methods.

Innovations in this compound Synthesis

Recent research has focused on developing more efficient, safer, and environmentally benign methods for synthesizing this compound. These innovations primarily involve green chemistry principles and the development of advanced catalytic systems.

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances. In the context of this compound synthesis, this has led to investigations into alternative reaction media and process intensification.

One innovative approach involves the use of a continuous flow pipeline reactor for the Halex reaction. guidechem.com This method can significantly increase the reaction rate, achieving high yields (98%) in a much shorter time frame. guidechem.com However, this specific reported system has drawbacks, such as the need for high temperatures (180°C) and pressures, high equipment requirements, and the use of expensive reagents, which may limit its industrial applicability from both a cost and energy perspective. guidechem.com Further development in this area could focus on optimizing conditions to reduce energy intensity. Another green approach involves replacing traditional volatile organic solvents with safer alternatives or developing solvent-free reaction conditions. The use of ionic liquids as a medium for nitration reactions has also been explored to avoid strong acid systems. guidechem.com

The efficiency of synthetic routes to this compound can be significantly improved through the use of catalysts. Catalysts can increase reaction rates, allow for milder reaction conditions, and improve selectivity.

In halogen exchange reactions, which are often heterogeneous (solid KF in an organic solvent), Phase-Transfer Catalysts (PTCs) are employed to enhance efficiency. acsgcipr.orgcrdeepjournal.org Quaternary ammonium salts are common PTCs that work by transporting the fluoride anion from the solid phase into the organic phase, where it can react with the substrate. princeton.edu This increases the effective concentration of the nucleophile in the reaction phase, accelerating the rate of substitution. princeton.edu More advanced concepts like Hydrogen Bonding Phase Transfer Catalysis (HBPTC) are emerging, which use neutral H-bond donors to bind and solubilize inorganic salts like KF, potentially offering new avenues for asymmetric fluorination. ox.ac.uknih.gov

For the regioselective nitration of 2-fluorobenzaldehyde, ammonium nitrate has been used as an effective catalyst in an acetic acid medium, leading to high yields and excellent regioselectivity under mild conditions. guidechem.com In the broader field of nitration, solid acid catalysts such as aluminosilicates (e.g., zeolites) are being investigated as reusable and more environmentally friendly alternatives to corrosive liquid acids like sulfuric acid. google.com

In the oxidative route from 2-fluoro-5-nitrotoluene, catalysts are crucial for achieving selectivity. As mentioned, manganese sulfate has been studied for the liquid-phase side-chain oxidation of 2-nitrotoluene (B74249) with oxygen, demonstrating the potential for catalytic approaches in this transformation. epa.gov

Optimization of Reaction Conditions for Industrial Viability

For a synthetic route to be considered industrially viable, it must be optimized for safety, cost-effectiveness, high yield, and high purity, while also considering environmental impact. The two main synthetic pathways to this compound—nitration of 2-fluorobenzaldehyde and nucleophilic substitution of 2-chloro-5-nitrobenzaldehyde—each present distinct parameters that can be fine-tuned for large-scale production.

One of the most promising methods for industrial-scale synthesis is the direct nitration of 2-fluorobenzaldehyde. A reported method involves the use of fuming nitric acid in acetic acid, with the addition of ammonium nitrate as a catalyst. This process is advantageous due to its high yield and selectivity. The reaction is typically controlled at a moderate temperature of 45°C for a relatively short duration of 1.5 hours, resulting in a yield of 96.3% and a high purity of over 98%. guidechem.com The high selectivity, with a 99:1 ratio of the desired 5-nitro isomer to the 3-nitro isomer, is a significant benefit for industrial applications as it simplifies the purification process. guidechem.com

Another industrially relevant approach is the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzaldehyde with an alkali metal fluoride, such as potassium fluoride. This method is particularly attractive as it utilizes readily available and less expensive starting materials. The reaction conditions can be varied to optimize the yield and reaction time. For instance, using dimethylformamide (DMF) as the solvent at 160°C allows for a short reaction time of 30 minutes and achieves a yield of 91%. google.com Alternatively, conducting the reaction in dimethylacetamide (DMA) at 150°C for 3 hours also provides a viable, though slightly slower, route. google.com The choice of solvent and temperature is critical in this process, with polar aprotic solvents being essential for the solubilization of the fluoride salt and facilitation of the substitution reaction. The temperature range for this process is broad, from 50° to 250°C, with a preferred range of 100° to 180°C for optimal reaction rates and minimized side reactions. google.com

Conversely, some synthetic strategies are less suited for industrial production. For example, a method utilizing a pipeline reactor at high temperature (180°C) and pressure (0.2MPA) is deemed unsuitable for large-scale manufacturing due to the demanding equipment requirements and high energy consumption. guidechem.com Similarly, the use of expensive reagents like ethylammonium (B1618946) nitrate, while effective in avoiding strong acids, is not economically feasible for industrial production. guidechem.com Methods with complicated operational steps and low yields, such as one reported with a 63% yield, are also not considered for industrial application. guidechem.com

The following interactive data table summarizes and compares various reaction conditions for the synthesis of this compound, highlighting key parameters for industrial viability.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Suitability for Industrial Production |

| 2-Fluorobenzaldehyde | Fuming Nitric Acid, Ammonium Nitrate | Acetic Acid | 45 | 1.5 | 96.3 | >98.1 | High |

| 2-Chloro-5-nitrobenzaldehyde | Potassium Fluoride | Dimethylformamide | 160 | 0.5 | 91 | 94.8 | High |

| 2-Chloro-5-nitrobenzaldehyde | Potassium Fluoride | Dimethylacetamide | 150 | 3 | Not specified | 86 | Moderate |

| 2-Chloro-5-nitrobenzaldehyde | Potassium Fluoride | Pipeline Reactor | 180 | 1 | 98 | Not specified | Low (due to high pressure and equipment cost) |

| 2-Fluorobenzaldehyde | Ethylammonium Nitrate | Not specified | Room Temp | Not specified | 98 | Not specified | Low (due to expensive reagent) |

Challenges and Prospective Avenues in this compound Synthesis

Safety is another significant concern, especially in industrial settings. The use of strong nitrating agents like fuming nitric acid and concentrated sulfuric acid requires careful handling and specialized equipment to manage the exothermic nature of the reaction and prevent runaway reactions. Furthermore, some alternative synthetic routes for related nitroaromatic compounds involve intermediates that are thermally unstable and potentially explosive, highlighting the need for robust safety protocols in all synthetic approaches. The generation of acidic waste streams from nitration reactions also poses an environmental challenge, requiring neutralization and proper disposal, which adds to the operational costs.

The nucleophilic substitution route, while avoiding the issue of isomer formation, presents its own set of challenges. The efficiency of the reaction is highly dependent on the purity and dryness of the reagents and solvent. The presence of water can significantly reduce the reactivity of the fluoride anion. The high reaction temperatures and the use of high-boiling point polar aprotic solvents like DMF and DMA can make product isolation and solvent recovery energy-intensive.

Prospective avenues for the synthesis of this compound are likely to be guided by the principles of green chemistry. Future research will likely focus on the development of more sustainable and efficient catalytic systems. This could include the use of solid acid catalysts to replace corrosive liquid acids in nitration reactions, which would simplify catalyst recovery and reduce waste generation. The exploration of milder and more selective nitrating agents could also minimize the formation of by-products and improve the safety profile of the synthesis.

For the nucleophilic substitution pathway, the development of phase-transfer catalysts could enable the reaction to be carried out under milder conditions and potentially in more environmentally benign solvent systems. Continuous flow chemistry is another promising avenue that could offer significant advantages for the industrial production of this compound. rsc.org Flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved yields and safety. They can also facilitate easier scale-up and integration into continuous manufacturing processes. Furthermore, there is a growing interest in biocatalytic and electrosynthesis methods as environmentally friendly alternatives to traditional chemical synthesis, which could be explored for the production of this and other similar compounds in the future. acs.org

Chemical Reactivity and Transformation Pathways of 2 Fluoro 5 Nitrobenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of the reactivity of this compound. This reaction involves the displacement of the fluoride (B91410) ion by a nucleophile, a process that is highly facilitated by the electronic properties of the aromatic ring.

Electronic Effects and Regioselectivity in SNAr

The SNAr reactivity of this compound is significantly enhanced by the presence of the nitro (NO₂) and aldehyde (CHO) groups. These electron-withdrawing groups, positioned ortho and para to the fluorine atom, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. This stabilization lowers the activation energy of the reaction, making the substitution process more favorable.

The fluorine atom itself plays a dual role. While it is the most electronegative halogen, making the carbon it is attached to highly electrophilic and susceptible to nucleophilic attack, it is also a poor leaving group in SN1 and SN2 reactions. However, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. Consequently, the high electronegativity of fluorine accelerates the reaction, making fluoride an excellent leaving group in this context. masterorganicchemistry.com

Regioselectivity is a critical aspect of these reactions. In molecules with multiple potential leaving groups, the position of the electron-withdrawing groups directs the nucleophilic attack. For this compound, the nitro group is para to the fluorine, and the aldehyde group is ortho, providing strong activation for substitution at the C-F bond.

Reactivity with Diverse Nucleophiles and Their Impact on Product Profiles

This compound reacts with a wide array of nucleophiles, leading to a diverse range of substituted products. The nature of the nucleophile dictates the structure of the resulting compound.

Amine Nucleophiles: Primary and secondary amines readily displace the fluorine atom to form N-substituted 2-amino-5-nitrobenzaldehyde derivatives. For instance, the reaction with 2,3-dihydro-1,4-benzoxazepine in the presence of anhydrous potassium carbonate in refluxing toluene (B28343) proceeds in high yield (95%) to furnish the corresponding N-arylated product. mdpi.com These reactions are fundamental in building more complex heterocyclic structures.

Oxygen Nucleophiles: Alcohols, in the presence of a base, react to form alkoxy ethers. However, alcohols are generally less nucleophilic than amines or thiols. msu.edu Computational studies on related systems suggest that the reaction with methoxide may proceed through a hemiacetal intermediate, with solvent molecules playing an integral part in the transition state. wuxiapptec.com

Sulfur Nucleophiles: Thiols are highly effective nucleophiles in SNAr reactions, often exhibiting greater nucleophilicity than their alcohol counterparts. msu.edu This reactivity allows for the synthesis of thioethers, which are valuable intermediates in organic synthesis. While specific examples with this compound are less commonly detailed in readily available literature, the general principles of SNAr suggest that thiols would react efficiently.

The table below summarizes representative SNAr reactions of this compound with various nucleophiles.

| Nucleophile | Reagent/Conditions | Product | Yield (%) |

| 2,3-Dihydro-1,4-benzoxazepine | K₂CO₃, Toluene, Reflux | 2-(2,3-Dihydro-1,4-benzoxazepin-4(5H)-yl)-5-nitrobenzaldehyde | 95 |

| Generic Primary Amine (R-NH₂) | Base | 2-(R-amino)-5-nitrobenzaldehyde | High |

| Generic Alcohol (R-OH) | Base | 2-(R-alkoxy)-5-nitrobenzaldehyde | Moderate to High |

| Generic Thiol (R-SH) | Base | 2-(R-thio)-5-nitrobenzaldehyde | High |

This table presents generalized and specific examples to illustrate the reactivity patterns.

Cascade Reactions Involving SNAr

The strategic placement of functional groups in this compound allows for its participation in cascade or domino reactions, where an initial SNAr step triggers subsequent intramolecular transformations.

A notable example is a [3+3] annulation sequence used to synthesize 2-naphthol and 7-hydroxyquinoline derivatives. In this one-pot reaction, this compound acts as a dielectrophile. It reacts with a 1,3-disubstituted acetone derivative (a dinucleophile) in the presence of potassium carbonate. The sequence involves an initial aldol (B89426) condensation at the aldehyde, followed by an intramolecular SNAr reaction where the enolate displaces the fluoride, and a final dehydration step to yield the polycyclic aromatic product. researchgate.net

Reactions Involving the Aldehyde Functionality of this compound

The aldehyde group of this compound is a hub of reactivity, participating in a variety of condensation and cyclocondensation reactions to form new carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions and Their Stereochemical Outcomes

The aldehyde group readily undergoes condensation with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation. These reactions typically involve the formation of a new carbon-carbon double bond. For instance, the reaction of this compound with malononitrile, catalyzed by a base, would lead to 2-(2-fluoro-5-nitrophenyl)methylenemalononitrile.

The stereochemical outcome of these reactions is often controlled by the stability of the product, with the E-isomer generally being the thermodynamically favored product due to reduced steric hindrance. The electron-withdrawing nature of the substituted phenyl ring can influence the reactivity of the aldehyde and the stability of the intermediates.

Cyclocondensation Reactions for Heterocyclic Synthesis

Cyclocondensation reactions involving this compound are powerful tools for constructing a wide variety of heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Synthesis of Quinolines: The Friedländer annulation provides a classic route to quinolines. A modified, domino approach involves the reaction of a 2-nitrobenzaldehyde with an active methylene compound (e.g., a β-diketone or β-ketoester) in the presence of a reducing agent like iron powder in acetic acid. The reaction proceeds via in situ reduction of the nitro group to an amine, followed by a Knoevenagel condensation of the aldehyde with the active methylene compound, and subsequent intramolecular cyclization and dehydration to form the quinoline ring. nih.gov Using this compound in such a sequence would yield 6-fluoroquinoline derivatives. nih.gov

Synthesis of Quinazolines: Cyclocondensation with amidines offers a direct route to quinazolines. The reaction of this compound with acetamidine (B91507) in the presence of potassium carbonate results in the formation of 2-methyl-6-nitroquinazoline. researchgate.net In this process, the amidine acts as a dinucleophile, with one nitrogen attacking the aldehyde carbon and the other participating in a subsequent SNAr reaction to displace the fluoride, leading to ring closure. researchgate.net

Synthesis of Acridones: The synthesis of acridone derivatives can be achieved through multi-step sequences starting from precursors derived from this compound. Although direct cyclocondensation is less common, intermediates formed from SNAr reactions on this compound can be further elaborated. For example, an N-arylated product can undergo intramolecular cyclization, such as a Friedel-Crafts type reaction, to form the tricyclic acridone core. fluorine1.rufluorine1.rursc.org

The table below provides examples of heterocyclic systems synthesized from this compound.

| Heterocyclic System | Reaction Type | Reactants | Key Conditions |

| 6-Fluoroquinolines | Domino Nitro Reduction-Friedländer Annulation | Active Methylene Compounds | Fe, Acetic Acid |

| 6-Nitroquinazolines | Cyclocondensation/SNAr | Amidines | K₂CO₃, Acetonitrile |

| 7-Nitro-1,5-benzoxazocines | SNAr followed by cyclization | 2-aminophenols | Base |

| 7-Hydroxyquinolines | [3+3] Annulation (Aldol-SNAr-Dehydration) | 1,3-Dicarbonyl compounds | K₂CO₃, DMF |

Selective Reduction and Oxidation of the Aldehyde Group

Specific literature detailing the selective reduction or oxidation of the aldehyde group in this compound is not extensively available. However, based on the general principles of organic chemistry, certain selective transformations can be predicted.

The selective reduction of the aldehyde group to a primary alcohol (2-fluoro-5-nitrobenzyl alcohol) in the presence of the reducible nitro group is a challenging transformation. Mild reducing agents that are chemoselective for aldehydes over nitro groups, such as sodium borohydride under carefully controlled conditions (low temperature), could potentially achieve this. Conversely, more powerful reducing agents like lithium aluminum hydride would likely reduce both the aldehyde and the nitro group.

For the selective oxidation of the aldehyde to a carboxylic acid (2-fluoro-5-nitrobenzoic acid), various oxidizing agents are available. Mild oxidants like silver oxide (Tollens' reagent) or buffered potassium permanganate could be employed to achieve this transformation without affecting the other functional groups on the aromatic ring.

Other Significant Aromatic and Functional Group Transformations

Beyond the reactions of the aldehyde group, the fluorine and nitro groups on the aromatic ring of this compound offer avenues for further functionalization.

The fluorine atom, activated by the para-nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, such as alkoxides, amines, and thiolates, to displace the fluoride ion and introduce new functionalities onto the aromatic ring.

The nitro group can undergo reduction to an amino group, which is a key transformation in the synthesis of many pharmaceuticals and dyes. Catalytic hydrogenation (e.g., using H2/Pd-C) or reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl) are common methods to achieve this. The resulting 5-amino-2-fluorobenzaldehyde would be a valuable intermediate for further derivatization, including the synthesis of a wider range of heterocyclic compounds.

Design and Synthesis of Derivatives of 2 Fluoro 5 Nitrobenzaldehyde

Derivatives Obtained via Aldehyde Group Derivatization

The carbonyl group of 2-fluoro-5-nitrobenzaldehyde is a primary site for transformations, readily undergoing condensation and addition-elimination reactions to yield a variety of derivatives.

One of the most common derivatizations is the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone containing an α-hydrogen, typically an acetophenone, in the presence of a base. This reaction forms chalcones, which are α,β-unsaturated ketones. These compounds serve as important intermediates in the synthesis of flavonoids and other heterocyclic systems. The reaction proceeds via an aldol (B89426) addition followed by dehydration.

Another significant derivatization involves the formation of imines, or Schiff bases, through reaction with primary amines. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ncert.nic.in The resulting C=N double bond in the imine structure is a key functional group for the synthesis of various nitrogen-containing compounds.

| Reactant | Reaction Type | Resulting Derivative Class | General Structure |

|---|---|---|---|

| Acetophenone | Claisen-Schmidt Condensation | Chalcone | (E)-1-phenyl-3-(2-fluoro-5-nitrophenyl)prop-2-en-1-one |

| Aniline | Imine Formation | Schiff Base (N-arylimine) | N-((2-fluoro-5-nitrophenyl)methylene)aniline |

| Methylamine | Imine Formation | Schiff Base (N-alkylimine) | N-((2-fluoro-5-nitrophenyl)methylene)methanamine |

Derivatives Resulting from Nucleophilic Displacement of the Fluorine Atom

The fluorine atom in this compound is significantly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group in the para position and the aldehyde group in the ortho position stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution process.

This enhanced reactivity allows for the displacement of the fluoride (B91410) ion by a range of nucleophiles. A key example is the reaction with N,N-dinucleophiles like amidines. In the synthesis of quinazolines, one of the nitrogen atoms of the amidine acts as a nucleophile, attacking the carbon bearing the fluorine atom to initiate a ring-closing reaction. This displacement is a crucial step in the formation of the heterocyclic ring system. researchgate.net While this is part of a more complex reaction (see section 4.4), it fundamentally demonstrates the susceptibility of the fluorine atom to displacement. Other nucleophiles, such as amines, thiols, and alkoxides, can also be employed to replace the fluorine, yielding 2-substituted-5-nitrobenzaldehyde derivatives.

| Nucleophile | Resulting Derivative Class | Example Product Name |

|---|---|---|

| Ammonia | 2-Amino-5-nitrobenzaldehyde | 2-Amino-5-nitrobenzaldehyde |

| Piperidine | 2-(Piperidin-1-yl)-5-nitrobenzaldehyde | 2-(Piperidin-1-yl)-5-nitrobenzaldehyde |

| Sodium Methoxide | 2-Methoxy-5-nitrobenzaldehyde | 2-Methoxy-5-nitrobenzaldehyde |

| Sodium Thiophenolate | 2-(Phenylthio)-5-nitrobenzaldehyde | 2-(Phenylthio)-5-nitrobenzaldehyde |

Derivatives through Modifications of the Nitro Group

The nitro group is a versatile functional group that can be transformed into several other nitrogen-containing moieties, most commonly through reduction. The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org

This conversion can be achieved using various established methods. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is a clean and efficient method. commonorganicchemistry.com Alternatively, chemical reduction using metals in acidic media, such as iron, zinc, or tin(II) chloride in the presence of hydrochloric acid, is widely used. commonorganicchemistry.com Another mild and effective reagent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄). chemicalbook.com These methods successfully convert this compound into 2-fluoro-5-aminobenzaldehyde, a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals. The resulting amino group can then undergo a host of further reactions, such as diazotization or acylation.

| Reagent(s) | Reaction Type | Resulting Product |

|---|---|---|

| H₂, Pd/C | Catalytic Hydrogenation | 2-Fluoro-5-aminobenzaldehyde |

| Fe, HCl | Metal/Acid Reduction | 2-Fluoro-5-aminobenzaldehyde |

| SnCl₂, HCl | Metal Salt/Acid Reduction | 2-Fluoro-5-aminobenzaldehyde |

| Na₂S₂O₄ | Dithionite Reduction | 2-Fluoro-5-aminobenzaldehyde |

Multi-Component Reactions and Complex Molecule Assembly Utilizing this compound

The multiple reactive sites on this compound make it an ideal substrate for multi-component reactions (MCRs) and tandem reactions that rapidly build molecular complexity. These reactions leverage two or more of the functional groups in a single synthetic operation to assemble complex heterocyclic structures.

A notable example is the cyclocondensation reaction between this compound and amidines, such as acetamidine (B91507). researchgate.net This reaction proceeds via a pathway where the amidine acts as an N,N-dinucleophile. The process begins with the formation of an imine between the aldehyde and one of the amidine nitrogens. This is followed by an intramolecular nucleophilic aromatic substitution, where the second nitrogen atom of the amidine displaces the activated fluorine atom. The subsequent aromatization yields a 2-methyl-6-nitroquinazoline. researchgate.net This transformation efficiently constructs a fused bicyclic heterocycle by engaging both the aldehyde and the fluoro-substituent of the starting material in a sequential manner. Such strategies are highly valued in medicinal and materials chemistry for their efficiency in generating diverse molecular scaffolds from a single, versatile precursor. researchgate.net

| Reactant | Reaction Type | Key Steps | Product |

|---|---|---|---|

| Acetamidine | Cyclocondensation | 1. Imine formation at aldehyde. 2. Intramolecular nucleophilic displacement of fluorine. | 2-Methyl-6-nitroquinazoline |

Strategic Applications of 2 Fluoro 5 Nitrobenzaldehyde in Chemical Synthesis and Applied Sciences

Role in Pharmaceutical Synthesis and Drug Discovery Efforts

The utility of 2-Fluoro-5-nitrobenzaldehyde in the pharmaceutical industry is well-documented, where it functions as a key precursor for a variety of biologically active compounds and novel therapeutic candidates. researchgate.net Its incorporation into molecular frameworks can significantly influence the pharmacological properties of the final products. biosynth.com

Precursor for the Synthesis of Biologically Active Compounds

This compound is instrumental in the synthesis of heterocyclic compounds that form the core of many pharmaceutical agents. A notable example is its use in the synthesis of quinazolines and isoquinolines, which are recognized for their broad spectrum of biological activities. nih.govscispace.comnih.govnuph.edu.uaresearchgate.netmdpi.com

Through a cyclocondensation reaction with amidines, this compound can be converted into substituted quinazolines and isoquinolines. researchgate.net For instance, its reaction with acetamidine (B91507) primarily yields 2-methyl-6-nitroquinazoline. researchgate.net The quinazoline (B50416) scaffold is a key component in numerous bioactive molecules with applications as antimicrobial, anticancer, and anti-inflammatory agents. nih.gov

Depending on the structure of the amidine used, the reaction can also produce 3-aminoisoquinolines as the major product. researchgate.net Derivatives of 3-aminoisoquinoline have been investigated for their potential as anticancer and antimicrobial agents. researchgate.netresearchgate.net

| Reactant | Major Product | Product Class | Potential Biological Activity of Derivatives |

| Acetamidine | 2-Methyl-6-nitroquinazoline | Quinazoline | Antimicrobial, Anticancer, Anti-inflammatory |

| Amidine with active methyl group | 3-Aminoisoquinoline | Isoquinoline | Anticancer, Antimicrobial |

In addition to these heterocyclic systems, this compound itself has been identified as a potential inhibitor of nitric oxide synthase. biosynth.com This inhibition suggests a potential for neuroprotective properties, as nitric oxide production plays a role in neuronal cells. biosynth.com

Building Block for Novel Therapeutic Candidates

The reactivity of this compound makes it a valuable starting material for the development of new drugs. guidechem.com Its ability to participate in various chemical reactions allows for the construction of complex molecules with potential therapeutic value. The presence of the fluorine atom is particularly significant, as the incorporation of fluorine into drug candidates can enhance metabolic stability and bioavailability.

Research has demonstrated its utility as an important intermediate in the synthesis of fine chemical intermediates for medicinal applications. guidechem.com

Development of Antibacterial Agents from this compound Derivatives

A significant application of this compound in drug discovery is in the synthesis of novel antibacterial agents. It serves as a key starting material for the creation of quinolone derivatives, a class of broad-spectrum antibiotics. google.comnih.gov The general structure of quinolone antibacterials often involves a bicyclic core, and modifications to this structure, including the introduction of fluorine, have been crucial in the development of more potent and broad-spectrum agents. google.comnih.gov

Patents have described the use of benzaldehyde (B42025) derivatives, including this compound, in the synthesis of tricyclic tetrahydroquinoline antibacterial agents. These compounds are designed to inhibit bacterial DNA gyrase, a clinically significant target.

Intermediate in Agrochemical Development

In addition to its role in pharmaceuticals, this compound is a crucial intermediate in the agrochemical industry. guidechem.com It is utilized in the synthesis of compounds designed to protect crops and enhance agricultural productivity.

Synthesis of Herbicidal Compounds

This compound is an important raw material and intermediate for the synthesis of agrochemicals, including herbicides. guidechem.com While specific, commercially named herbicides directly synthesized from this compound are not extensively detailed in readily available literature, its role as a building block for herbicidal compounds is acknowledged. The chemical handles on the molecule allow for its incorporation into more complex structures with herbicidal activity.

Utility in Materials Science and Polymer Chemistry

The unique electronic and structural properties of this compound also lend themselves to applications in materials science and polymer chemistry. guidechem.com It can be used as a precursor for monomers that are then polymerized to create high-performance materials.

Fluorine-containing polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable electrical properties, such as a low dielectric constant. kpi.ua These properties make them suitable for applications in the electronics industry. The synthesis of these polymers often involves the use of fluorinated diamines. kpi.ua While a direct synthesis of a specific polyimide from this compound is not explicitly detailed, the compound could serve as a precursor to such fluorinated diamines through chemical modifications, such as the reduction of the nitro group to an amine and subsequent reactions.

Furthermore, this compound is mentioned as an important intermediate in the production of dyestuffs. guidechem.com The chromophoric nitro group and the reactive aldehyde functionality make it a suitable candidate for incorporation into dye molecules.

Application in the Synthesis of Specialty Polymers and Resins

This compound serves as a valuable building block in the development of specialized polymers. Its utility in this field stems from its distinct molecular architecture, featuring multiple reactive sites that can be leveraged for polymerization reactions. The aldehyde group can participate in condensation reactions, while the nitro group can be chemically modified to introduce other functionalities. Furthermore, the fluorine atom, activated by the electron-withdrawing nitro group, can act as a site for nucleophilic aromatic substitution, enabling the formation of ether linkages within a polymer backbone.

While detailed examples of specific commercial polymers derived from this compound are not extensively documented in publicly available literature, its role as a precursor in the synthesis of specialty polymers is noted. The incorporation of such a fluorinated, nitro-aromatic moiety into a polymer can impart unique properties, including enhanced thermal stability, specific optical characteristics, and altered solubility profiles. The synthesis of complex molecules using solid-phase methodology sometimes involves polymer resin supports, highlighting the interface between this compound and polymer science. biosynth.com

Precursor for Advanced Dyes and Pigments

This compound is a recognized intermediate in the synthesis of dyes and pigments. guidechem.com Its chemical structure is well-suited for creating chromophores, the parts of a molecule responsible for color. The combination of the aromatic ring and the strongly electron-withdrawing nitro group forms a basis for a dyestuff molecule.

The synthesis pathway to a dye typically involves the chemical transformation of the aldehyde group into a component of a larger conjugated system. For instance, it can be condensed with active methylene (B1212753) compounds to create merocyanine-type dyes. Additionally, the nitro group can be reduced to an amino group (-NH2). This amine is a crucial precursor for the formation of azo dyes through a process called diazotization, followed by coupling with another aromatic compound. The fluorine atom also provides a reactive handle for further modification, allowing for the attachment of the chromophore to substrates or for tuning the final color and properties of the dye. netascientific.com The distinctive electronic properties conferred by its functional groups make it a versatile component in the design of colorants for various applications. netascientific.com

Contribution to Heterocyclic Chemistry

A significant application of this compound is in the synthesis of complex heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The compound's reactivity allows it to be a key starting material in annulation and cyclocondensation reactions.

One prominent example is its reaction with amidines. researchgate.net In this process, the aldehyde carbon is attacked by a nitrogen nucleophile from the amidine, and the fluorine atom serves as an excellent leaving group for a subsequent intramolecular nucleophilic aromatic substitution (SNAr) by the second nitrogen of the amidine. This cyclocondensation pathway leads directly to the formation of substituted quinazolines. researchgate.net

Interestingly, the structure of the amidine dictates the reaction's outcome. Research has shown that depending on the substituents on the amidine, the reaction can yield different heterocyclic systems. When amidines with α-hydrogen atoms are used, the reaction can produce not only quinazolines but also 3-aminoisoquinolines as the main product. researchgate.net This dual reactivity makes this compound a versatile tool for generating diverse heterocyclic scaffolds.

| Amidine Reactant | Major Heterocyclic Product | Reaction Type |

|---|---|---|

| Acetamidine | 2-Methyl-6-nitroquinazoline | N,N-Dinucleophilic Attack |

| Amidine with active methyl group (e.g., 2-cyanacetamide) | 3-Amino-7-nitroisoquinoline derivative | C,N-Dinucleophilic Attack |

Furthermore, this compound is utilized in domino reactions to construct other fused heterocycles. It can react with 2-arylacetamides in a [3+3] annulation strategy that proceeds through a domino aldol-SNAr-dehydration sequence to produce 3,6-disubstituted quinolin-2(1H)-ones. nih.gov This reaction highlights the compound's ability to participate in multi-step, one-pot transformations to build molecular complexity efficiently. nih.gov

Computational Chemistry Investigations of 2 Fluoro 5 Nitrobenzaldehyde and Its Reaction Mechanisms

Quantum Chemical Characterization of Electronic Structure and Reactivity of 2-Fluoro-5-nitrobenzaldehyde

Quantum chemistry is a fundamental tool for estimating the stability of molecules and devising potential synthesis routes. fu-berlin.de By performing calculations at a high level of theory, it is possible to determine thermochemical and kinetic stability. fu-berlin.de Furthermore, these methods allow for the calculation of molecular properties that can aid in experimental identification, such as vibrational spectra, and provide insights into electronic structures and bonding. fu-berlin.de

The reactivity of this compound is largely dictated by the electronic effects of its substituents on the aromatic ring. The nitro group (-NO₂) is a strong electron-withdrawing group, and the fluorine atom (-F) also exerts an electron-withdrawing inductive effect. These groups significantly influence the electron distribution within the molecule, making the aromatic ring electron-deficient. This electron deficiency is a key factor in the compound's susceptibility to certain types of chemical reactions.

Computational models, such as those based on Density Functional Theory (DFT), can quantify these electronic effects. Key descriptors derived from these calculations help in characterizing the molecule's reactivity.

Calculated Molecular Descriptors for Aromatic Reactivity:

| Descriptor | Description | Implication for this compound |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. | The presence of the strongly electron-withdrawing nitro and fluoro groups creates significant positive potential on the aromatic ring, particularly at the carbon atoms ortho and para to the nitro group, making them susceptible to nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons. A low LUMO energy signifies a good electron acceptor. | The electron-withdrawing substituents lower the energy of the LUMO, enhancing the molecule's electrophilicity and its reactivity towards nucleophiles. |

| Aromaticity Indices (e.g., HOMA) | Quantify the degree of aromaticity in the ring system. Changes in these indices during a reaction can describe the energetic cost of dearomatization in intermediate steps. | In reactions like nucleophilic aromatic substitution, the initial addition of a nucleophile leads to a loss of aromaticity, which is a critical factor in the energy barrier of the reaction. nih.gov |

These quantum chemical calculations provide a detailed picture of the electronic landscape of this compound, highlighting its electrophilic nature and predisposing it to reactions with nucleophiles.

**6.2. Mechanistic Elucidation of Chemical Reactions through Computational Modeling

Computational modeling is instrumental in mapping the detailed mechanisms of chemical reactions, including the identification of transition states and intermediates that may be difficult to observe experimentally.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for compounds like this compound. The presence of the electron-withdrawing nitro group strongly activates the aromatic ring for this type of reaction. nih.govnih.gov The long-accepted mechanism for SNAr reactions involves a two-stage process featuring a "Meisenheimer intermediate". nih.gov In this stepwise mechanism, the nucleophile first adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. nih.gov

However, computational studies have revealed that a concerted mechanism, where the bond-forming and bond-breaking steps occur simultaneously through a single transition state, is also possible. nih.gov The preferred pathway, whether stepwise or concerted, is influenced by several factors:

The Nucleophile: The nature of the attacking nucleophile plays a significant role. nih.gov

The Leaving Group: Fluorine is an excellent leaving group in SNAr reactions, and its substitution proceeds rapidly due to the high electronegativity that polarizes the C-F bond. nih.gov

The Solvent: The surrounding medium can stabilize or destabilize intermediates and transition states. nih.gov

The Aromatic System: The degree of electron deficiency in the aromatic ring is crucial. Stepwise mechanisms with a Meisenheimer intermediate are generally favored as more electron-withdrawing groups are attached to the ring. nih.gov

Theoretical calculations on related halonitroarenes show that the addition of a nucleophile to the electron-deficient aromatic ring is typically the slow, rate-limiting step of the reaction. nih.gov For this compound, the nitro group at the meta position relative to the fluorine atom and ortho to the aldehyde group provides substantial resonance stabilization to the negative charge that develops in the transition state and any potential Meisenheimer intermediate, thereby facilitating the substitution of the fluorine atom.

This compound serves as a key substrate in cyclocondensation reactions, which are used to construct heterocyclic ring systems. A notable example is its reaction with amidines. When this compound reacts with acetamidine (B91507), the major product is 2-methyl-6-nitroquinazoline, formed through a cyclocondensation process. researchgate.net In this reaction, the amidine acts as a dinucleophile.

While specific computational studies on the cyclocondensation of this compound are not extensively detailed in the provided search results, related theoretical investigations offer insight. For instance, DFT studies on tautomerism in N-hydroxy amidines, which are structurally related to the reactants, have been used to calculate kinetic and thermodynamic data for tautomeric forms and transition state structures. researchgate.net Such computational approaches can be applied to elucidate the intricate pathway of the cyclocondensation reaction. A plausible mechanism would involve:

Initial nucleophilic attack by one of the amidine's nitrogen atoms on the electrophilic aldehyde carbon of this compound.

Subsequent intramolecular cyclization via an SNAr reaction, where the other nitrogen atom displaces the fluoride (B91410) ion.

A final dehydration step to form the aromatic quinazoline (B50416) ring.

Prediction of Chemical Behavior and Synthetic Outcomes using Computational Methods

Beyond elucidating mechanisms, computational methods are increasingly used to predict the properties and reactivity of new compounds, guiding synthetic efforts. protoqsar.com Quantitative Structure-Activity Relationship (QSAR) models, for example, are statistical models that correlate molecular descriptors with a specific chemical or biological property. nih.gov

For derivatives of this compound, computational approaches can be used to predict:

Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and boiling point can be estimated from the molecular structure. protoqsar.com

Reactivity: The susceptibility of different sites on a molecule to attack can be predicted, helping to anticipate the outcomes of competing reactions.

Biological Activity: By building QSAR models using data from known active compounds, it is possible to predict the potential biological activity (e.g., as enzyme inhibitors or receptor antagonists) of novel molecules synthesized from this compound. nih.gov

These predictive models are based on calculating molecular descriptors that quantify various aspects of the molecule's structure, including physical-chemical, topological, and 3D properties. protoqsar.com By analyzing these descriptors for a series of compounds derived from this compound, chemists can identify structural features that are crucial for a desired outcome and prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Advanced Spectroscopic Methods for Structural Elucidation and Reaction Monitoring Involving 2 Fluoro 5 Nitrobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-fluoro-5-nitrobenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for the aldehyde and the three aromatic protons. The aldehyde proton typically appears as a singlet in the downfield region (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine nucleus.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield (around 190 ppm). The aromatic carbons show distinct chemical shifts influenced by the attached substituents (fluoro, nitro, and aldehyde groups). The carbon directly bonded to the fluorine atom exhibits a large one-bond coupling constant (¹JCF).

¹⁹F NMR: As fluorine has a spin-1/2 nucleus (¹⁹F) with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. The spectrum for this compound would show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom. This signal would be split by the adjacent aromatic protons.

Stereochemical Analysis: For derivatives of this compound, advanced NMR techniques can elucidate stereochemistry. For instance, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, helping to determine the relative configuration and conformation of reaction products. Furthermore, through-space ¹H–¹⁹F spin-spin couplings (TSCs) observed in techniques like ¹H–¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be invaluable for conformational analysis of flexible molecules derived from this aldehyde. nih.gov

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | -CHO | ~10.0 | Singlet (s) or small coupling |

| ¹H | Aromatic | 7.5 - 8.5 | Complex multiplets (m) due to H-H and H-F coupling |

| ¹³C | -CHO | ~190 | - |

| ¹³C | C-F | ~165 | Doublet (d), ¹JCF ≈ 250-260 Hz |

| ¹³C | Aromatic | 115 - 150 | Signals may show smaller C-F couplings |

| ¹⁹F | C-F | -100 to -110 | Multiplet (m) due to coupling with ortho and meta protons |

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For reactions involving this compound, MS can identify the parent compound, reaction intermediates, and final products.

In a typical Electron Ionization (EI) mass spectrum of this compound (molar mass: 169.11 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 169. The molecule is energetically unstable upon ionization and breaks apart into smaller, characteristic fragments. chemguide.co.uk The analysis of these fragments helps confirm the structure.

Common fragmentation pathways for this molecule include:

Loss of a hydrogen radical (-H): A peak at m/z = 168 [M-1]⁺.

Loss of the formyl radical (-CHO): Cleavage of the bond next to the carbonyl group can lead to a peak at m/z = 140 [M-29]⁺. libretexts.org

Loss of nitric oxide (-NO): A common fragmentation for nitroaromatics, resulting in a peak at m/z = 139 [M-30]⁺.

Loss of nitrogen dioxide (-NO₂): Another characteristic fragmentation for nitro compounds, leading to a peak at m/z = 123 [M-46]⁺.

By monitoring a reaction mixture over time with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), one can track the disappearance of the reactant peak at m/z 169 and the appearance of new peaks corresponding to the molecular weights of intermediates and products.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 169 | [C₇H₄FNO₃]⁺ | - | Molecular Ion (M⁺) |

| 168 | [C₇H₃FNO₃]⁺ | H | Loss of a hydrogen atom |

| 140 | [C₆H₃FNO₂]⁺ | CHO | Loss of the formyl group, characteristic of aldehydes |

| 139 | [C₇H₄FO₂]⁺ | NO | Loss of nitric oxide, characteristic of nitroaromatics |

| 123 | [C₇H₄FO]⁺ | NO₂ | Loss of nitrogen dioxide, characteristic of nitroaromatics |

Vibrational (Infrared and Raman) and Electronic (UV-Vis) Spectroscopy in Reaction Progression Monitoring

Vibrational and electronic spectroscopy techniques are highly effective for monitoring the progress of chemical reactions by detecting changes in functional groups and electronic structure.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies. For this compound, key vibrational bands can be used as diagnostic markers. The progress of a reaction can be followed by monitoring the disappearance of a reactant's characteristic peak or the appearance of a product's peak. youtube.com For example, in the reduction of the aldehyde group to an alcohol, the strong C=O stretching peak around 1710 cm⁻¹ would disappear, while a broad O-H stretching band would appear around 3300-3500 cm⁻¹. Online IR spectroscopy can provide real-time quantitative data on the composition of a reaction mixture. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Aldehyde C=O | Stretch | ~1710 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Nitro N=O | Asymmetric Stretch | 1520 - 1550 |

| Nitro N=O | Symmetric Stretch | 1340 - 1370 |

| C-F | Stretch | 1100 - 1300 |

Electronic (UV-Vis) Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. Molecules with conjugated systems and chromophores, such as the nitro group and carbonyl group in this compound, exhibit characteristic absorption spectra. The reaction progress can be monitored by observing the change in absorbance at a specific wavelength (λ_max) corresponding to either the reactant or the product. researchgate.netthermofisher.com As the chemical structure changes during a reaction, the electronic environment is altered, leading to shifts in the absorption spectrum. This change can be correlated with concentration using the Beer-Lambert law, allowing for the determination of reaction kinetics. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the starting material or its derivatives can be a challenge, the resulting structural data is unparalleled in its detail.

This technique provides exact measurements of:

Bond lengths, bond angles, and torsion angles: Confirming the molecular geometry.

Molecular conformation: Revealing the preferred spatial orientation of the molecule in the solid state. For example, analysis of related structures like 2-bromo-5-fluorobenzaldehyde (B45324) has shown that the conformer where the aldehyde oxygen is trans to the ortho-halogen substituent is lower in energy. researchgate.net

Intermolecular interactions: Identifying and quantifying non-covalent forces such as hydrogen bonds, halogen bonds, and π–π stacking interactions that dictate the crystal packing. researchgate.net

Absolute stereochemistry: For chiral derivatives, X-ray crystallography can unambiguously determine the R/S configuration.

For derivatives synthesized from this compound, X-ray crystallography can confirm the regiochemistry of a substitution reaction or the stereochemical outcome of an asymmetric synthesis, providing definitive proof of the product's structure.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | One of seven crystal systems describing the lattice symmetry. | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=15.4 Å, b=3.9 Å, c=10.1 Å, β=95.2° |

| Bond Length (C-F) | The distance between the carbon and fluorine atoms. | 1.35 Å |

| Torsion Angle | Dihedral angle describing the rotation around a bond. | O-C-C-C = 175° |

| Intermolecular Interactions | Non-covalent forces between molecules in the crystal. | π–π stacking (3.6 Å) |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2-fluoro-5-nitrobenzaldehyde, and what key factors influence reaction efficiency?

- Answer: A widely used method involves the condensation of this compound with 4-fluorophenylhydrazine in the presence of toluenesulfonic acid, followed by cyclization using potassium carbonate. Key factors include precise stoichiometric control of the hydrazine derivative, reaction temperature (ambient to mild heating), and acid catalyst concentration to minimize side reactions such as over-condensation or decomposition .

Q. What are the recommended storage conditions and safety protocols for handling this compound in laboratory settings?

- Answer: Store the compound in a cool, dry, and well-ventilated environment, ensuring the container is tightly sealed to prevent moisture absorption. Avoid proximity to strong oxidizing agents due to potential reactivity. Personal protective equipment (PPE), including nitrile gloves and lab coats, is essential. Safety protocols should align with its MSDS guidelines, emphasizing avoidance of inhalation and skin contact .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and HMBC) is critical for confirming regiochemistry and functional group integrity. Mass spectrometry (MS) via electron ionization (EI) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) or melting point analysis assesses purity. For example, HMBC was used to distinguish regioisomers in indazole synthesis .

Advanced Research Questions

Q. How can regiochemical outcomes be controlled during the cyclization of hydrazone intermediates derived from this compound?

- Answer: Regioselectivity is governed by electronic effects of substituents (e.g., nitro and fluorine groups) and reaction conditions. For instance, the nitro group directs cyclization to specific positions. HMBC NMR analysis is indispensable for structural confirmation, as demonstrated in resolving regioisomeric indazole products by correlating long-range couplings between protons and carbons .

Q. What methodologies optimize nucleophilic aromatic substitution (SNAr) reactions involving this compound derivatives?

- Answer: Activating groups like nitro enhance electrophilicity at ortho/para positions. Polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures (50–100°C), and solid-phase supports improve reaction efficiency. For example, SNAr reactions with immobilized phenols on solid supports reduce side reactions and simplify purification .

Q. How should researchers address discrepancies in reported reaction yields or byproduct formation when synthesizing this compound-based heterocycles?

- Answer: Employ Design of Experiments (DoE) to systematically vary parameters (catalyst loading, solvent polarity). Cross-validate results using spectroscopic data (NMR, MS) and computational tools (DFT) to identify byproducts. For instance, conflicting cyclization outcomes can arise from subtle differences in electron-withdrawing group positioning, requiring rigorous structural analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.